molecular formula C19H20N2O5S B2573380 N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide CAS No. 868369-56-6

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide

Cat. No.: B2573380
CAS No.: 868369-56-6
M. Wt: 388.44
InChI Key: GKLDPQFLXRVOKB-VXPUYCOJSA-N
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Description

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide is a complex organic compound with a unique structure that includes a benzothiazole ring and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide typically involves the reaction of 4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene with 3,4-dimethoxybenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may produce derivatives with different substituents on the benzothiazole ring .

Scientific Research Applications

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in fields requiring precise molecular interactions .

Biological Activity

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide is a synthetic compound belonging to the benzothiazole class. This compound is notable for its unique molecular structure and potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of methoxy and methyl groups suggests a diverse range of chemical reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N2O3S. Its complex structure is characterized by:

  • Benzothiazole moiety : Known for various biological activities.
  • Dimethoxy and methyl substitutions : These groups can enhance solubility and bioavailability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. This compound has been investigated for its ability to inhibit cancer cell proliferation. The mechanism involves the modulation of key signaling pathways associated with cell cycle regulation and apoptosis.

Research Findings:

  • Cell Line Studies : In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including breast and lung cancer cells.
  • Mechanism of Action : The compound may induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. Benzothiazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes.

Case Studies:

  • In Vivo Models : Animal studies indicated that treatment with the compound reduced levels of nitric oxide (NO) and pro-inflammatory cytokines in models of induced inflammation.
  • Molecular Pathways : The compound may inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation.

Data Summary

Biological ActivityEvidence TypeKey Findings
AnticancerIn vitroReduced cell viability in cancer cell lines; induced apoptosis via caspase activation
Anti-inflammatoryIn vivoDecreased NO and cytokine levels; inhibited NF-kB pathway

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory processes.
  • Receptor Interaction : It could interact with specific receptors that modulate cellular responses to stress and inflammation.

Properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-21-16-13(24-3)8-9-14(25-4)17(16)27-19(21)20-18(22)11-6-7-12(23-2)15(10-11)26-5/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLDPQFLXRVOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=C(C=C3)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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